molecular formula C7H9ClF2O2S B13474000 [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride

Cat. No.: B13474000
M. Wt: 230.66 g/mol
InChI Key: LXJLLXGQIJSFCJ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)bicyclo[111]pentan-1-yl]methanesulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)bicyclo[111]pentan-1-yl]methanesulfonyl chloride typically involves the functionalization of bicyclo[111]pentane derivativesThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, difluoromethylated compounds, and various addition products that retain the bicyclo[1.1.1]pentane structure.

Scientific Research Applications

Chemistry

In chemistry, [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride is used as a building block for the synthesis of complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a bioisostere, mimicking the properties of other biologically active molecules. It has shown promise in drug discovery, particularly in designing molecules with improved pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the methanesulfonyl chloride group can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules . These interactions can modulate biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:

Uniqueness

What sets [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride apart is the presence of the difluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired.

Properties

Molecular Formula

C7H9ClF2O2S

Molecular Weight

230.66 g/mol

IUPAC Name

[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

InChI

InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-1-7(2-6,3-6)5(9)10/h5H,1-4H2

InChI Key

LXJLLXGQIJSFCJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(F)F)CS(=O)(=O)Cl

Origin of Product

United States

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